The compound is classified as an amino alcohol, which is characterized by the presence of both an amino group and an alcohol functional group. It is synthesized through various methods that allow for the selective introduction of its chiral centers. Its applications span across chemistry, biology, and medicine, particularly in drug development and synthesis of complex organic molecules.
The synthesis of (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol can be achieved through several methods:
The molecular structure of (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol can be represented using the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 199.22 g/mol |
IUPAC Name | (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol |
InChI | InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
InChI Key | IUCDDKLSPJFWKB-LHLIQPBNSA-N |
Isomeric SMILES | CC@HO |
This detailed structural information aids in understanding the compound's reactivity and interaction with biological targets.
(1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol can undergo various chemical reactions:
The following reagents are commonly used:
Reaction Type | Reagents |
---|---|
Oxidation | Hydrogen peroxide, potassium permanganate |
Reduction | Palladium on carbon, hydrogen gas |
Substitution | Alkyl halides, acyl chlorides |
The mechanism of action for (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluoro and methoxy groups enhances binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to observed therapeutic effects.
The physical properties of (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol include:
Key chemical properties include:
These properties are crucial for understanding the compound's behavior in various applications.
(1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol has several significant applications:
Chiral resolution remains indispensable for obtaining enantiomerically pure (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol. The compound's two stereogenic centers necessitate advanced resolution strategies to achieve pharmaceutical-grade enantiopurity (>99% ee). Diastereomeric salt crystallization using chiral acids like O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DTTA) achieves 92% ee initially, with subsequent recrystallizations elevating purity to >99.5% ee, albeit with significant yield sacrifices (35-40% recovery) . Chiral auxiliary approaches employing (1S,2R)-(+)-norephedrine demonstrate superior stereoselectivity but require multiple steps including imine formation, catalytic hydrogenation, and auxiliary removal – a process generating substantial solvent waste .
Kinetic resolution using immobilized Candida antarctica Lipase B (CAL-B) shows promise for industrial applications. The enzyme selectively acetylates the (1R,2R)-enantiomer of racemic 1-(2-fluoro-4-methoxyphenyl)propan-2-ol, leaving the desired (1S,2S)-isomer unreacted. This method achieves 78% ee in single-pass operations, with enzyme recyclability (>15 cycles) offsetting biocatalyst costs . Modern chromatographic techniques employing cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases (CSPs) resolve gram-scale quantities within hours, though scalability remains constrained by CSP expense [4].
Table 1: Performance Comparison of Chiral Resolution Methods
Method | Resolving Agent | Optical Purity Achieved | Yield (%) | Key Limitations |
---|---|---|---|---|
Diastereomeric salts | DTTA | >99.5% ee | 35-40 | Low yield, multi-step crystallization |
Chiral auxiliary | (1S,2R)-(+)-Norephedrine | 57% ee (initial) | 48 | Toxic solvents, auxiliary removal |
Enzymatic resolution | CAL-B | 78% ee (single pass) | 42 | Requires racemization recycling |
Chiral chromatography | Cellulose-based CSP | >99% ee | >95 | Limited preparative capacity |
Biocatalysis offers unparalleled stereoselectivity for synthesizing the (1S,2S) configuration without protective group chemistry. Engineered ω-transaminases demonstrate exceptional diastereoselectivity (>99% de) by selectively aminating the (1S)-ketone precursor of 1-(2-fluoro-4-methoxyphenyl)propan-2-ol. Arthrobacter sp. ω-TA mutants achieve 86% conversion within 12 hours at 30°C, though substrate concentration limitations (<2g/L) necessitate process intensification [5]. Immobilization techniques using epoxy-functionalized methacrylic resins enhance enzyme stability, enabling operation at 50°C with 80% activity retention after 20 batches .
Pyruvate decarboxylase (PDC) mutants enable asymmetric carboligation of 2-fluoro-4-methoxybenzaldehyde with acetaldehyde, generating the key (S)-2-hydroxy-1-(2-fluoro-4-methoxyphenyl)propan-1-one intermediate. The Candida tropicalis PDC I479A variant shows 15-fold increased activity toward fluorinated benzaldehydes compared to wildtype, achieving 70% yield at 100g/L substrate loading [5]. Coupled with enzymatic transamination, this establishes a complete biocatalytic route from simple aromatic precursors to the target amino alcohol. Whole-cell biotransformations using Escherichia coli co-expressing PDC and ω-TA further simplify production, eliminating intermediate isolation steps and improving atom economy by 38% compared to chemical synthesis [5].
Table 2: Biocatalytic Systems for Stereoselective Synthesis
Biocatalyst | Reaction Type | Conversion/Yield | Stereoselectivity | Productivity (g/L/h) |
---|---|---|---|---|
Arthrobacter sp. ω-TA mutant | Reductive amination | 86% | >99% de | 0.18 |
C. tropicalis PDC I479A | Asymmetric carboligation | 70% | 98% ee | 1.4 |
Immobilized Rhodococcus TA | Kinetic resolution | 45% | >99% ee | 0.25 |
E. coli whole-cell system | Tandem biotransformation | 62% | 99% de | 0.42 |
Asymmetric catalysis employs transition metal complexes for stereocontrol, while enzymatic methods leverage protein engineering – each exhibiting distinct advantages. Rhodium/(S)-Quinap complexes catalyze hydrogenation of the enamine precursor to (1S,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol with 98% ee and 90% yield under mild conditions (25°C, 5 bar H₂). However, catalyst costs (>$3,500/mol) and metal contamination concerns (typically <10 ppm residual Rh) limit pharmaceutical adoption . Chiral N-picolinoylaminophosphine/Iridium systems reduce pressure requirements to 1 bar but exhibit diminished performance with electron-rich aryl groups like 4-methoxyphenyl (72% ee) .
Biocatalytic processes circumvent precious metal dependence through engineered enzymes. Although initial reaction rates for ω-transaminases (0.15 mM/h) lag behind chemical catalysts (12 mM/h), immobilized enzyme cartridges in continuous flow systems achieve space-time yields of 300 g/L/day – exceeding batch catalysis efficiency. Lifecycle analysis reveals enzymatic routes reduce E-factor by 6.2x (8.5 vs 52.7) and energy consumption by 68% compared to asymmetric hydrogenation [5] . Nevertheless, long-term enzyme inactivation by the methoxybenzaldehyde precursor requires protective substrate dosing strategies or enzyme mutagenesis for stabilization [5].
Hybrid approaches integrate chemical and biological steps optimally: asymmetric transfer hydrogenation catalyzed by Noyori-type (TsDPEN)Ru complexes generates the chiral alcohol intermediate with 95% ee, followed by enzymatic transamination to install the amino group. This sequential process achieves 88% overall yield with >99% de, demonstrating synergistic potential .
Table 3: Economic and Technical Comparison of Stereocontrol Methods
Parameter | Asymmetric Catalysis | Enzymatic Methods | Hybrid Approach |
---|---|---|---|
Catalyst Cost ($/kg API) | 1,200-1,800 | 300-500 | 750-900 |
Typical ee (%) | 95-99 | 98-99.9 | 98-99.5 |
Reaction Temperature (°C) | 25-80 | 30-50 | 30-70 |
Byproduct Formation | Metal residues | Inorganic salts | Salts/metal traces |
E-factor | 52.7 | 8.5 | 15.3 |
Scale-up Feasibility | High | Moderate | High |
Environmental Impact | High waste generation | Low toxicity waste | Moderate waste |
Compound Applications and Derivatives
*(1S,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol serves as a chiral building block for pharmaceuticals including (-)-(R)-Sitagliptin (antidiabetic), Elarofiban (antithrombotic), and CXCR4 antagonists under investigation for HIV entry inhibition . The fluorine atom enhances binding affinity to biological targets through dipole interactions and metabolic stability, while the methoxy group modulates lipophilicity (experimental logP = 1.2 ± 0.1). Structural analogs exhibit varied pharmacological profiles: replacing the 4-methoxy with ethoxy decreases antiviral potency by 7-fold, while substituting fluorine with chlorine enhances serotonin receptor affinity 3-fold .
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: